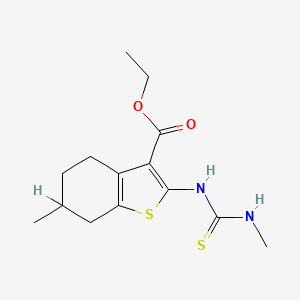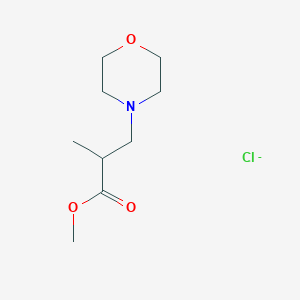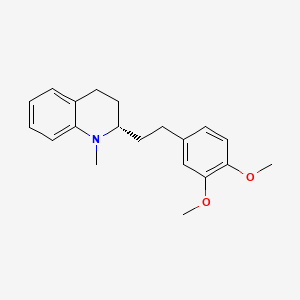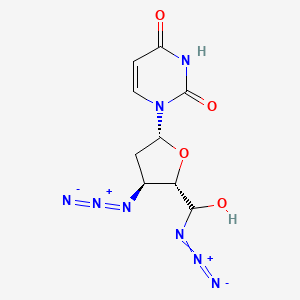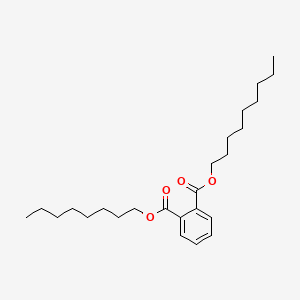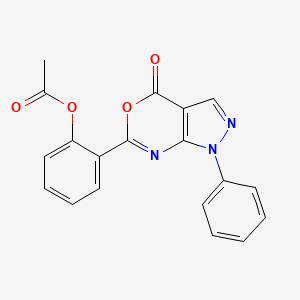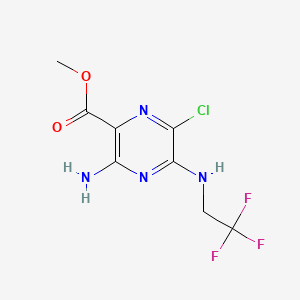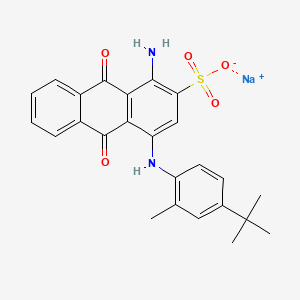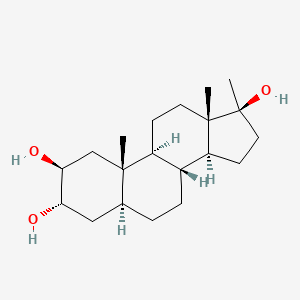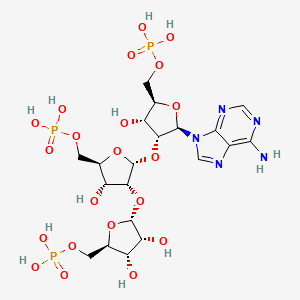
Diphosphoribosyl-adenosine monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphosphoribosyl-adenosine monophosphate is a nucleotide derivative that plays a crucial role in various biochemical processes. It consists of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is involved in cellular metabolism and is a key component in the synthesis of RNA and DNA. It is also essential for energy transfer within cells and acts as a signaling molecule in various biological pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphosphoribosyl-adenosine monophosphate can be synthesized through enzymatic and chemical methods. Enzymatic synthesis involves the use of nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases as biocatalysts . These enzymes facilitate the phosphorylation of nucleosides to produce nucleotides. The reaction conditions typically include a buffered solution with appropriate pH and temperature to ensure enzyme activity.
Industrial Production Methods: Industrial production of this compound often employs large-scale enzymatic processes due to their efficiency and specificity. These processes utilize recombinant enzymes and optimized reaction conditions to achieve high yields. The use of bioreactors allows for the controlled synthesis of the compound, ensuring consistency and purity .
Chemical Reactions Analysis
Types of Reactions: Diphosphoribosyl-adenosine monophosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and dephosphorylation. Hydrolysis involves the cleavage of the phosphate ester bond, resulting in the formation of adenosine and inorganic phosphate . Phosphorylation reactions, catalyzed by kinases, add phosphate groups to the compound, converting it into higher-energy nucleotides such as adenosine diphosphate and adenosine triphosphate .
Common Reagents and Conditions: Common reagents used in these reactions include ATP, ADP, and various kinases. The reactions typically occur in aqueous solutions with specific pH and temperature conditions to maintain enzyme activity. For example, phosphorylation reactions are often carried out in the presence of magnesium ions, which act as cofactors for the kinases .
Major Products Formed: The major products formed from these reactions include adenosine diphosphate, adenosine triphosphate, and inorganic phosphate. These products play vital roles in cellular energy transfer and metabolic processes .
Scientific Research Applications
Diphosphoribosyl-adenosine monophosphate has numerous applications in scientific research. In chemistry, it is used as a substrate in enzymatic assays to study kinase activity and phosphorylation mechanisms . In biology, it serves as a signaling molecule that regulates various cellular processes, including energy homeostasis and signal transduction . In medicine, it is investigated for its potential therapeutic applications in treating metabolic disorders and as a biomarker for certain diseases . In industry, it is utilized in the production of nucleotide-based pharmaceuticals and as a component in diagnostic assays .
Mechanism of Action
The mechanism of action of diphosphoribosyl-adenosine monophosphate involves its role as a substrate for kinases and its participation in phosphorylation reactions. It acts as a donor of phosphate groups, which are transferred to other molecules, thereby modulating their activity and function . The compound also interacts with various molecular targets, including enzymes and receptors, to regulate cellular processes such as energy metabolism and signal transduction .
Comparison with Similar Compounds
Diphosphoribosyl-adenosine monophosphate is similar to other nucleotides such as adenosine monophosphate, adenosine diphosphate, and adenosine triphosphate. it is unique in its specific role in certain biochemical pathways and its ability to act as a signaling molecule . Similar compounds include inosine monophosphate, cytidine monophosphate, and guanosine monophosphate, which also participate in nucleotide metabolism and cellular processes .
Conclusion
This compound is a vital nucleotide derivative with significant roles in cellular metabolism, energy transfer, and signal transduction. Its synthesis, chemical reactions, and applications in scientific research highlight its importance in various fields, including chemistry, biology, medicine, and industry. Understanding its mechanism of action and comparing it with similar compounds further emphasizes its unique contributions to biochemical processes.
Properties
CAS No. |
70028-80-7 |
|---|---|
Molecular Formula |
C20H32N5O21P3 |
Molecular Weight |
771.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C20H32N5O21P3/c21-16-9-17(23-4-22-16)25(5-24-9)18-14(11(27)7(42-18)2-40-48(33,34)35)45-20-15(12(28)8(44-20)3-41-49(36,37)38)46-19-13(29)10(26)6(43-19)1-39-47(30,31)32/h4-8,10-15,18-20,26-29H,1-3H2,(H2,21,22,23)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38)/t6-,7-,8-,10-,11-,12-,13-,14-,15-,18-,19-,20-/m1/s1 |
InChI Key |
HABJYFWBXSWFJZ-GQVRRBAGSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O[C@@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O[C@@H]5[C@@H]([C@@H]([C@H](O5)COP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OC4C(C(C(O4)COP(=O)(O)O)O)OC5C(C(C(O5)COP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



